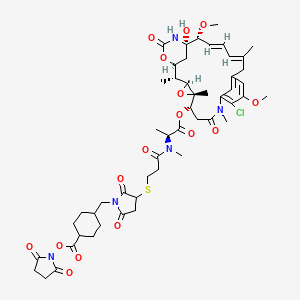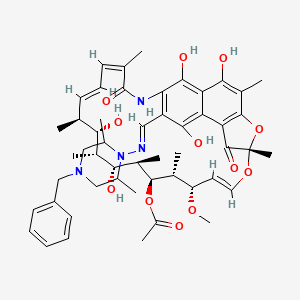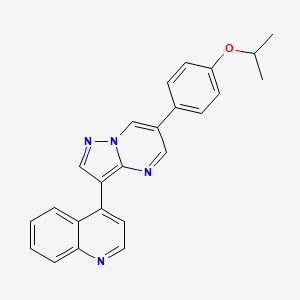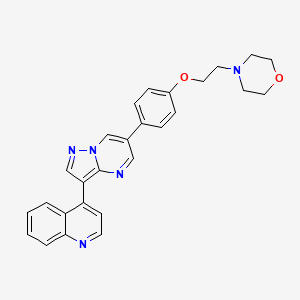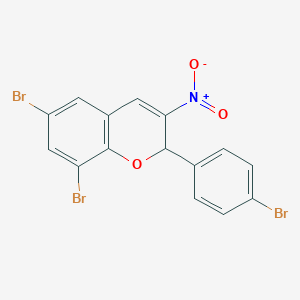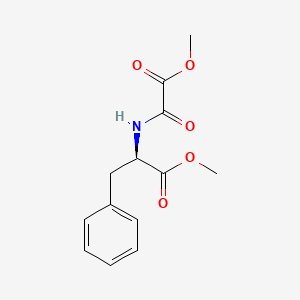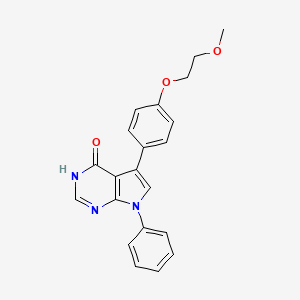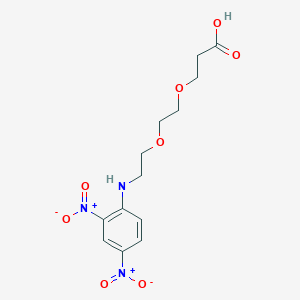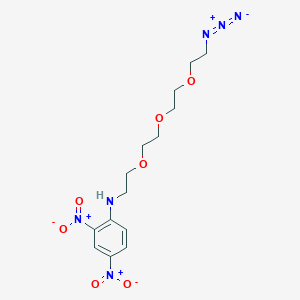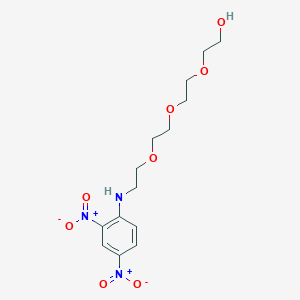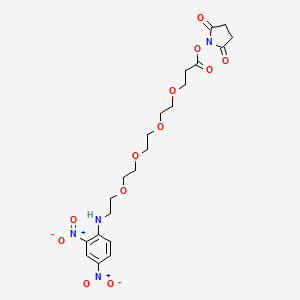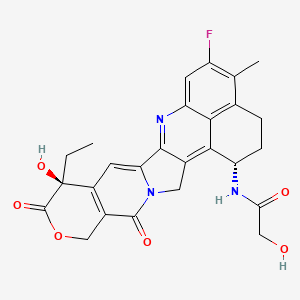
Dxd
Overview
Description
Dxd, also known as an exatecan derivative, is a potent inhibitor of DNA topoisomerase I. It is primarily used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound is known for its high cytotoxicity and ability to induce cell death in cancer cells by interfering with DNA replication and transcription processes .
Mechanism of Action
Target of Action
Dxd, also known as N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide or OQM5SD32BQ, is primarily targeted towards the human epidermal growth factor receptor-2 (HER2) . HER2 is a member of the epidermal growth factor receptor (EGFR) tyrosine kinase family and is encoded by the gene ERBB2 .
Pharmacokinetics
The pharmacokinetics of this compound when used as a payload in T-DXd has been studied . T-DXd was found to be safely combined with ritonavir or itraconazole without clinically meaningful impact on T-DXd or this compound pharmacokinetics . More detailed pharmacokinetic studies would be needed to fully understand the ADME properties of this compound.
Result of Action
The result of this compound’s action is the induction of DNA damage and apoptotic cell death in cancer cells . This leads to a reduction in tumor size and potentially the elimination of the tumor. In addition, T-DXd, which uses this compound as a payload
Biochemical Analysis
Biochemical Properties
OQM5SD32BQ plays a significant role in biochemical reactions. It interacts with DNA topoisomerase I, an enzyme that helps to relax supercoiled DNA during replication and transcription . The nature of these interactions involves the inhibition of the enzyme, which prevents the relaxation of supercoiled DNA and leads to DNA damage .
Cellular Effects
OQM5SD32BQ has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which can lead to cell cycle arrest and apoptosis . It can impact cell signaling pathways related to DNA damage response and apoptosis. It can also affect gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The mechanism of action of OQM5SD32BQ involves its binding to DNA topoisomerase I, inhibiting the enzyme’s activity . This leads to the accumulation of supercoiled DNA, which can cause DNA breaks and trigger a DNA damage response. This can result in cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, OQM5SD32BQ continues to exert its effects on cells, leading to sustained DNA damage and apoptosis
Metabolic Pathways
OQM5SD32BQ is involved in the DNA topoisomerase I pathway . It interacts with the enzyme to inhibit its activity, leading to DNA damage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dxd involves multiple steps, starting from the basic structure of camptothecin, a natural alkaloid. The process includes the introduction of various functional groups to enhance its potency and solubility. The key steps involve:
Functionalization of the camptothecin core: This includes the addition of an F-ring and a second chiral center, which are crucial for its activity.
Linker attachment: The cytotoxic payload is conjugated to an antibody via a linker, which is typically a peptide-based structure that can be cleaved enzymatically within the target cells.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound. The final product is then formulated for use in ADCs .
Chemical Reactions Analysis
Types of Reactions: Dxd undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which may have different levels of cytotoxicity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can be used to introduce different functional groups, enhancing its binding affinity to the target enzyme.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s efficacy .
Scientific Research Applications
Dxd has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the mechanisms of topoisomerase inhibition and DNA damage.
Biology: Employed in cell biology studies to understand the effects of DNA damage on cell cycle progression and apoptosis.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing promising results in clinical trials for various types of cancer, including breast cancer and non-small cell lung cancer
Industry: Utilized in the development of new ADCs with improved efficacy and reduced side effects.
Comparison with Similar Compounds
- Irinotecan
- Topotecan
- Camptothecin derivatives
Properties
IUPAC Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXLYXLUCNZSAA-QLXKLKPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-33-1 | |
| Record name | N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETAMIDE, N-((1S,9S)-9-ETHYL-5-FLUORO-2,3,9,10,13,15-HEXAHYDRO-9-HYDROXY-4-METHYL-10,13-DIOXO-1H,12H-BENZO(DE)PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLIN-1-YL)-2-HYDROXY- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQM5SD32BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



